molecular formula C7H6IN3 B1395921 3-Iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine CAS No. 685522-76-3

3-Iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine

Cat. No. B1395921
M. Wt: 259.05 g/mol
InChI Key: SRUIXHHHURATSY-UHFFFAOYSA-N
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Description

“3-Iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine” is a derivative of 1H-pyrazolo[3,4-b]pyridine . It is a compound that has been used in the synthesis of various pharmaceuticals .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “3-Iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine”, has been reported in several studies . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of “3-Iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine” is related to the 1H-pyrazolo[3,4-b]pyridine structure . More detailed information about its structure can be found in specific studies .


Chemical Reactions Analysis

The chemical reactions involving “3-Iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine” have been studied in the context of its synthesis . Further details about these reactions can be found in the referenced studies .

Scientific Research Applications

Synthesis and Functionalisation

3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridines are synthesized via iododediazonation of 3-amino-1H-pyrazolo[3,4-b]pyridines. These are obtained from copper-catalyzed cyclization of 2-chloro-3-cyanopyridine with hydrazines. Efficient coupling reactions of 3-iodo derivatives with various reagents are possible under Suzuki, Heck, Stille, and Sonogashira conditions (Lavecchia, Berteina‐Raboin, & Guillaumet, 2004).

Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines, a group to which 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine belongs, are used in various biomedical applications. This group of compounds presents in two tautomeric forms and has been included in numerous studies and patents. The diversity of substituents present at different positions and the synthetic methods for their preparation highlight their importance in biomedical research (Donaire-Arias et al., 2022).

Novel Synthesis Methods

A novel synthesis method for highly substituted pyrazolo[3,4-b]pyridine derivatives using molecular iodine as a catalyst has been developed. This approach, using chromones and 1,3-disubstituted-5-aminopyrazoles, characterizes the structural diversity achieved in these compounds (Zhen-hua, 2011).

Environmental Applications

The synthesis of 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines in ionic liquid without a catalyst is an environmentally friendly method. This approach demonstrates the potential of such compounds in promoting sustainable and greener chemical processes (Shi, Zhou, & Liu, 2010).

Microwave-assisted Synthesis

Microwave-assisted one-pot synthesis in water for carbonylpyrazolo[3,4-b]pyridine derivatives catalyzed by InCl3 is an efficient method. This process is useful for preparing new N-fused heterocycle products with good to excellent yields, demonstrating the potential of 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine in facilitating rapid and efficient chemical syntheses (Polo et al., 2017).

Ultrasonic-assisted Synthesis

Fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines are obtained using a three-component regioselective reaction under ultrasound irradiation. This method provides rapid synthesis with excellent yields, highlighting the versatility of 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine in ultrasonic-assisted synthetic processes (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).

properties

IUPAC Name

3-iodo-1-methylpyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3/c1-11-7-5(6(8)10-11)3-2-4-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUIXHHHURATSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20703485
Record name 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine

CAS RN

685522-76-3
Record name 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 3-iodo-1H-pyrazolo[3,4-b]pyridine (3.5 g, 14.3 mmol) in THF (70 mL) at 0° C. was added potassium tert-butoxide (1.92 g, 17.1 mmol) and the reaction mixture stirred at 0° C. for 1 h. Iodomethane (2.43 g, 1.07 mL, 17.1 mmol) was added drop-wise, then the mixture was warmed to rt. After 6 h the mixture was diluted with water, extracted with dichloromethane, then the combined organic phases were dried (MgSO4), filtered and concentrated in vacuo. Purification by chromatography (silica, 20-60% ethyl acetate in hexanes) gave 3-iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine (1.14 g, 4.4 mmol, 31%) as an off-white solid. MS (M+H)+=260.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
1.07 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
L Zhang, G Balan, G Barreiro, BP Boscoe… - Journal of medicinal …, 2014 - ACS Publications
A novel series of pyrazolopyrazines is herein disclosed as mGluR5 negative allosteric modulators (NAMs). Starting from a high-throughput screen (HTS) hit (1), a systematic structure–…
Number of citations: 55 pubs.acs.org
G Lavecchia, S Berteina-Raboin, G Guillaumet - Tetrahedron letters, 2004 - Elsevier
A convenient route to novel 3-iodo-1H-pyrazolo[3,4-b]pyridines via iododediazonation of 3-amino-1H-pyrazolo[3,4-b]pyridines, which are obtained by copper-catalysed cyclisation of 2-…
Number of citations: 40 www.sciencedirect.com
P Halder, A Iqubal, K Mondal… - The Journal of …, 2023 - ACS Publications
A phosphine-free, efficient protocol for aminocarbonylation and carbonylative Suzuki–Miyaura coupling has been developed using a novel palladium complex, [Pd II (DMAP) 2 (OAc) 2 ]. …
Number of citations: 3 pubs.acs.org

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